molecular formula C15H15N3S B11725493 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile

Cat. No.: B11725493
M. Wt: 269.4 g/mol
InChI Key: VGTIRHAGJYWSDG-UHFFFAOYSA-N
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Description

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is a chemical compound with the molecular formula C15H15N3S It is characterized by the presence of an imidazole ring substituted with an ethylsulfanyl group and a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

    Formation of the Phenylprop-2-enenitrile Moiety: This can be achieved through the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The ethylsulfanyl group may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the ethylsulfanyl group and nitrile moiety.

    3-(2-Methylthio-1H-imidazol-5-yl)-2-phenylprop-2-enenitrile: Similar structure but with a methylthio group instead of ethylsulfanyl.

    1-Methyl-2-phenylimidazole: Lacks the ethylsulfanyl group and nitrile moiety.

Uniqueness

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is unique due to the presence of both the ethylsulfanyl group and the nitrile moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H15N3S/c1-3-19-15-17-11-14(18(15)2)9-13(10-16)12-7-5-4-6-8-12/h4-9,11H,3H2,1-2H3

InChI Key

VGTIRHAGJYWSDG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(N1C)C=C(C#N)C2=CC=CC=C2

Origin of Product

United States

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